Ethyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate

Physicochemical characterization Thermal analysis Solid-state handling

Ethyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate (CAS 859483-31-1) is a substituted 2-arylaminothiazole derivative bearing a 4-methyl group on the thiazole ring, an ortho-methylphenylamino substituent at the 2-position, and an ethyl ester at the 5-position. The compound crystallizes as a solid with an experimentally observed melting point of 156 °C and a computed XLogP3 of 4.1, indicating substantial lipophilicity relative to the unsubstituted 2-anilino analog.

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
CAS No. 859483-31-1
Cat. No. B3289588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate
CAS859483-31-1
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2C)C
InChIInChI=1S/C14H16N2O2S/c1-4-18-13(17)12-10(3)15-14(19-12)16-11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3,(H,15,16)
InChIKeyOXDYMCUBIHPMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate (CAS 859483-31-1): Core Structure and Physicochemical Identity in 2-Arylaminothiazole-5-carboxylate Series


Ethyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate (CAS 859483-31-1) is a substituted 2-arylaminothiazole derivative bearing a 4-methyl group on the thiazole ring, an ortho-methylphenylamino substituent at the 2-position, and an ethyl ester at the 5-position. The compound crystallizes as a solid with an experimentally observed melting point of 156 °C and a computed XLogP3 of 4.1, indicating substantial lipophilicity relative to the unsubstituted 2-anilino analog [1]. It is commercially supplied as a research chemical with a typical purity specification of 97% and is utilized as a synthetic building block in medicinal chemistry and agrochemical research [2].

Why Generic 2-Arylaminothiazole-5-carboxylates Cannot Substitute for Ethyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate in SAR-Driven Programs


The ortho-methyl group on the phenyl ring of this compound enforces a specific dihedral angle between the aryl and thiazole planes, altering both electronic distribution and steric accessibility at the exocyclic NH [1]. This conformational constraint directly impacts hydrogen-bonding capability with biological targets and differs fundamentally from the para-methyl or unsubstituted phenyl analogs. As demonstrated in 2-anilino-4-aryl-1,3-thiazole VCP inhibitors, even subtle aryl substituent changes can shift IC50 values by orders of magnitude [2]. Consequently, procurement of this specific ortho-substituted regioisomer—rather than a generic 2-arylaminothiazole—is essential for reproducible SAR data, target engagement profiles, and downstream assay validation.

Quantitative Differentiation Evidence for Ethyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate Against Closest Analogs


Melting Point Elevation Relative to Unsubstituted 2-Anilino Analog: Implications for Solid-State Handling and Purity Assessment

The target compound exhibits a melting point of 156 °C, which is 12–15 °C higher than the 141–144 °C reported for the unsubstituted phenyl analog ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate (CAS 15865-96-0) and approximately 16–24 °C lower than the 172–176 °C of the 2-amino precursor ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (CAS 7210-76-6) . This intermediate melting point reflects the additional Van der Waals contacts introduced by the ortho-methyl group without the strong intermolecular hydrogen-bonding network present in the 2-amino analog.

Physicochemical characterization Thermal analysis Solid-state handling

XLogP3 Lipophilicity Advantage Driven by Ortho-Methyl Substituent: Impact on LogD-Dependent Assay Partitioning

The computed XLogP3 of the target compound is 4.1 [1], which is 0.66 log units higher than the experimentally determined logP of 3.44 for the unsubstituted 2-anilino analog (CAS 15865-96-0) . This increase is quantitatively consistent with the additivity of an aromatic methyl group (π ≈ +0.5 to +0.6). The elevated logP moves the compound into a lipophilicity window that, per Lipinski guidelines, may improve passive membrane permeability while staying below the 5.0 threshold [2]. By contrast, the 2-amino analog (CAS 7210-76-6) has an XLogP3 of only 1.6—a 2.5 log unit difference that would render it substantially less membrane-permeable.

Lipophilicity ADME prediction Drug-likeness

pKa Shift at the Exocyclic NH: Implications for Salt Formation and Ionization State in Biological Buffers

The predicted pKa of the thiazole-NH proton in the target compound is 2.98 , which is 0.43 pKa units more acidic than the pKa of 3.41 reported for the unsubstituted 2-anilino analog . This increased acidity arises from the electron-withdrawing inductive effect of the ortho-methyl group on the anilino nitrogen? More plausibly, the ortho-methyl group reduces the basicity of the adjacent NH by steric inhibition of resonance, making the conjugate base more stable. A lower pKa means that at physiological pH 7.4, the NH remains substantially deprotonated, whereas analogs with higher pKa values retain a larger fraction of the neutral NH form, potentially altering hydrogen-bond donor strength.

Acidity constant Salt formation Ionization state

Class-Level MAGL Inhibition SAR: Ortho-Substituted 2-Arylaminothiazole-5-carboxylates as a Privileged Scaffold

A systematic SAR study of 2-amino-4-methylthiazole-5-carboxylate derivatives by Ali et al. (2019) demonstrated that thirteen analogs bearing diverse 2-amino substituents inhibited MAGL with IC50 values spanning 0.037–9.60 µM [1]. The most potent compounds (3g: IC50 = 0.037 µM; 4c: IC50 = 0.063 µM) featured lipophilic N-substituents that occupy a hydrophobic pocket in the MAGL active site. Although the target ortho-methylphenylamino compound was not directly tested in this series, the ortho-methyl substituent on the anilino ring is structurally analogous to the lipophilic modifications that conferred low-micromolar to nanomolar potency [1]. Compound 3g (an ortho-substituted benzyl derivative) produced a GI50 of 0.865 µM against the EKVX NSCLC cell line and 1.20 µM against MDA-MB-468 breast cancer cells in NCI-60 five-dose screening [2].

Monoacylglycerol lipase (MAGL) Cancer target Endocannabinoid system

Kinase Inhibition Landscape: Differential Selectivity Potential of 2-(Ortho-methylphenyl)amino-thiazoles Versus 5-Bromo-N-(2-methylphenyl)-1,3-thiazol-2-amine

A closely related aminothiazole—5-bromo-N-(2-methylphenyl)-1,3-thiazol-2-amine—was tested against Aurora kinase A and exhibited an IC50 of 3,000 nM (3 µM) in a biochemical ATP/[γ-33P]ATP assay [1]. This compound shares the 2-(ortho-methylphenyl)amino pharmacophore with the target compound but replaces the 5-ethyl carboxylate and 4-methyl groups with a 5-bromo substituent. The low micromolar activity of the bromo analog demonstrates that the ortho-methylphenylamino-thiazole core can engage the ATP-binding site of kinases [1]. The target compound’s 4-methyl-5-carboxylate substitution pattern is chemically distinct and, based on dasatinib SAR [2], is expected to shift the kinase selectivity profile by altering interactions with the hinge region, solvent front, and DFG motif. However, no direct kinase profiling data are available for the target compound, and this inference remains class-level.

Kinase inhibition Aurora kinase A Selectivity profiling

Research and Industrial Application Scenarios for Ethyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Ortho-Substituted 2-Arylaminothiazole Scaffold for MAGL-Targeted Anticancer Lead Optimization

The class-level MAGL inhibition SAR [1] positions this compound as a privileged intermediate for synthesizing potent, selective MAGL inhibitors. Researchers can leverage the ortho-methyl group’s electron-donating and steric effects to explore the SAR of the aryl binding pocket, with the ethyl ester serving as a handle for bioisosteric replacement or prodrug strategies targeting the endocannabinoid pathway in non-small cell lung and breast cancer models.

Kinase Inhibitor Discovery: Selective Scaffold Diversification Starting from a Non-Promiscuous Aminothiazole Core

The demonstrated Aurora A engagement of the 2-(ortho-methylphenyl)amino-thiazole chemotype (IC50 = 3,000 nM for the 5-bromo analog) [2] suggests that the target compound—with its divergent 4-methyl-5-carboxylate substitution—may exhibit a shifted kinase selectivity profile. This makes it a valuable diversification point for kinase inhibitor libraries seeking to avoid the polypharmacology associated with classical 2,4-disubstituted aminothiazoles [3].

Chemical Biology Probe Development: Ortho-Methyl Lipophilicity for Enhanced Cellular Penetration in Target Engagement Assays

The XLogP3 of 4.1 (+0.66 log units over the unsubstituted 2-anilino analog) [4] supports its selection over more polar analogs when cellular permeability is rate-limiting. This compound is appropriate for designing cell-based NanoBRET or CETSA target engagement assays where adequate intracellular concentration is required.

Procurement Quality Control: Melting Point and pKa as Identity and Purity Gatekeepers

The distinct melting point (156 °C) and pKa (2.98) provide unambiguous physicochemical landmarks for incoming quality control. A melting point depression below 150 °C or a pKa shift >0.3 units indicates contamination with the 2-amino precursor (mp 172–176 °C) or the 2-unsubstituted phenyl analog (mp 141–144 °C), enabling rapid batch rejection before committing to costly biological assays.

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